molecular formula C14H10Cl2O2 B5548743 4-chloro-2-methylphenyl 2-chlorobenzoate CAS No. 6141-61-3

4-chloro-2-methylphenyl 2-chlorobenzoate

Cat. No.: B5548743
CAS No.: 6141-61-3
M. Wt: 281.1 g/mol
InChI Key: ZUSWLAJYZMOXFT-UHFFFAOYSA-N
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Description

4-chloro-2-methylphenyl 2-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorinated phenyl group and a chlorinated benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylphenyl 2-chlorobenzoate typically involves the esterification of 4-chloro-2-methylphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-methylphenol and 2-chlorobenzoic acid.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in an organic solvent.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-methylphenol and 2-chlorobenzoic acid.

    Oxidation: 4-chloro-2-methylbenzoic acid.

Scientific Research Applications

4-chloro-2-methylphenyl 2-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

    Pharmaceuticals: Investigated for its potential biological activity and as a precursor in drug synthesis.

    Agriculture: Explored for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylphenyl 2-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: A precursor in the synthesis of 4-chloro-2-methylphenyl 2-chlorobenzoate.

    2-chlorobenzoic acid: Another precursor used in the synthesis.

    4-chloro-2-methylbenzoic acid: A potential oxidation product of the compound.

Uniqueness

This compound is unique due to its dual chlorinated aromatic structure, which imparts specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-8-10(15)6-7-13(9)18-14(17)11-4-2-3-5-12(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSWLAJYZMOXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976970
Record name 4-Chloro-2-methylphenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-61-3
Record name 4-Chloro-2-methylphenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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